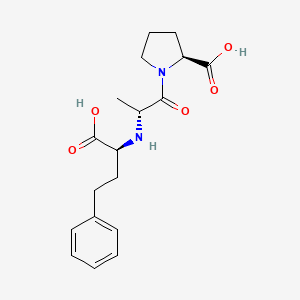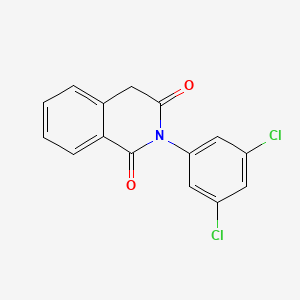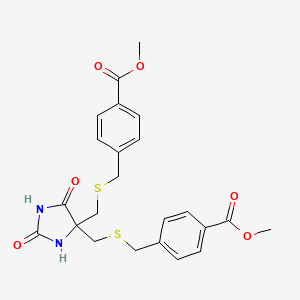
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core imidazolidinedione structure with two methoxycarbonylphenyl groups attached via thioether linkages. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-imidazolidinedione with 4-methoxycarbonylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound, which is then further reacted with a thiol compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes and other macromolecules, influencing various biological processes.
類似化合物との比較
Similar Compounds
5,5-Bis(((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with carboxyl groups instead of methoxycarbonyl groups.
5,5-Bis(((((4-hydroxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to its methoxycarbonyl functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of these groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability.
特性
CAS番号 |
142979-85-9 |
|---|---|
分子式 |
C23H24N2O6S2 |
分子量 |
488.6 g/mol |
IUPAC名 |
methyl 4-[[4-[(4-methoxycarbonylphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19(26)17-7-3-15(4-8-17)11-32-13-23(21(28)24-22(29)25-23)14-33-12-16-5-9-18(10-6-16)20(27)31-2/h3-10H,11-14H2,1-2H3,(H2,24,25,28,29) |
InChIキー |
HHHFMDNZVYALOJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
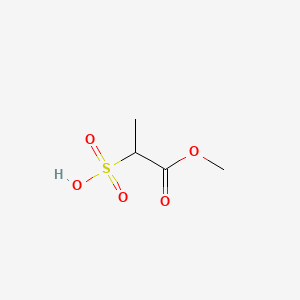
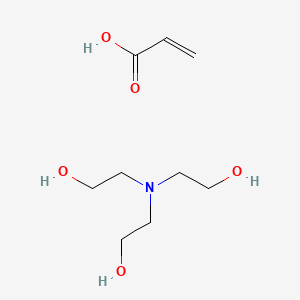


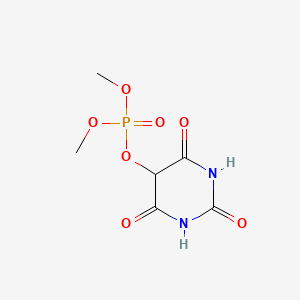
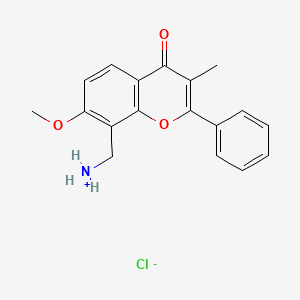
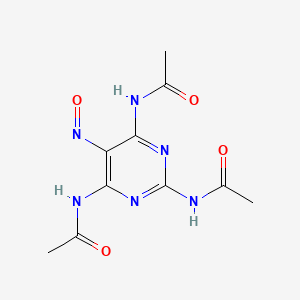
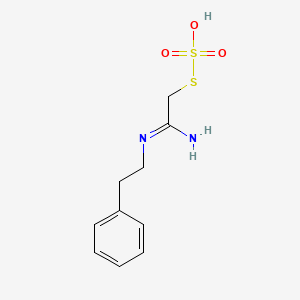
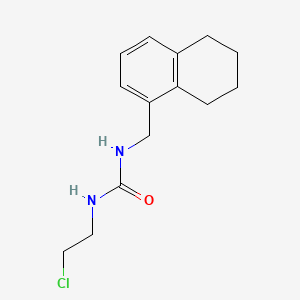
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
